Cytochalasin B

Content Navigation

- 1. General Information

- 2. Cytochalasin B: Dual-Action Actin Polymerization and Glucose Transport Inhibitor for Advanced Cell Biology

- 3. The Procurement Necessity of Cytochalasin B over Cytochalasin D and Latrunculins

- 4. Quantitative Differentiation: Cytochalasin B vs. Analogs in Procurement Selection

CAS Number

Product Name

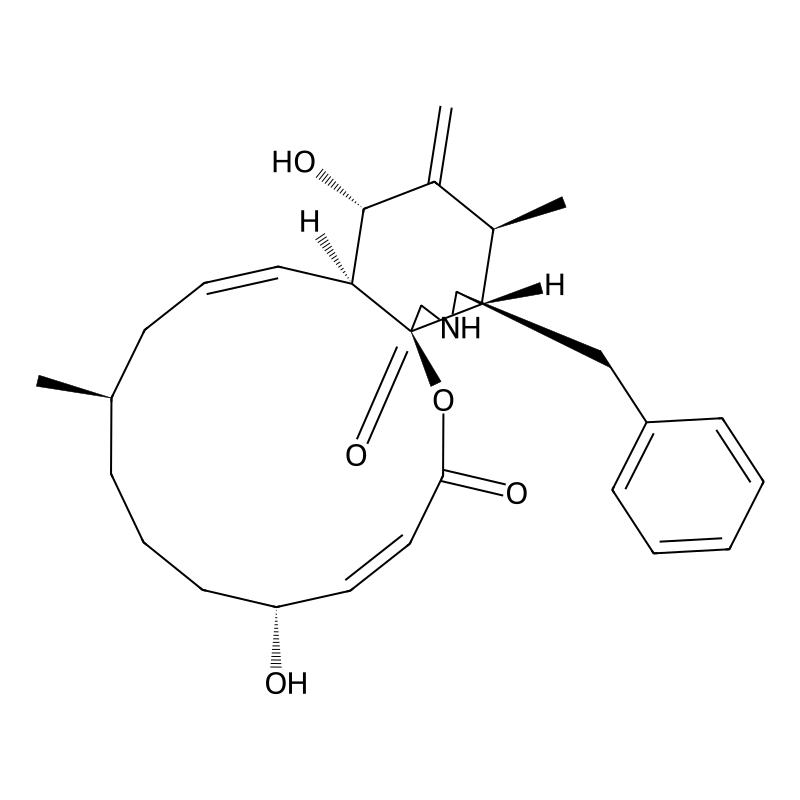

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cytochalasin B (CAS: 14930-96-2) is a cell-permeable fungal macrolide alkaloid broadly utilized in cell biology and chemoinformatics as a reversible inhibitor of actin polymerization and a potent antagonist of facilitative glucose transporters (GLUT). Unlike purely cytoskeletal-disrupting agents, Cytochalasin B binds to the barbed, fast-growing plus ends of microfilaments, blocking both the assembly and disassembly of actin monomers [1]. Concurrently, it binds to the endofacial cavity of GLUT1, potently inhibiting monosaccharide transport [2]. This dual mechanism makes it a critical reagent for studying mechanotransduction, cellular metabolism, and preparing viable cytoplasts in somatic cell nuclear transfer (SCNT) protocols.

Substituting Cytochalasin B with its closest analog, Cytochalasin D, or other actin disruptors like Latrunculin A, fundamentally alters experimental outcomes and invalidates established protocols. While Cytochalasin D is approximately 10-fold more potent at capping actin filaments and is highly specific to the cytoskeleton, it completely lacks the glucose transport inhibitory activity intrinsic to Cytochalasin B [1]. Furthermore, Latrunculin A operates via a different mechanism—sequestering G-actin monomers rather than capping F-actin—and is significantly more expensive [2]. For assays requiring simultaneous metabolic and cytoskeletal modulation, or for standardized enucleation in somatic cell nuclear transfer (SCNT) where Cytochalasin B's specific reversibility and toxicity profile are benchmarked, generic substitution leads to protocol failure.

Potent and Specific Inhibition of GLUT-Mediated Glucose Transport

Cytochalasin B exhibits high-affinity binding to the endofacial site of GLUT transporters, potently inhibiting glucose uptake. Quantitative assays demonstrate that Cytochalasin B inhibits human GLUT1 with an IC50 of approximately 0.11 μM [1]. In stark contrast, Cytochalasin D exhibits no significant inhibitory effect on glucose transport, making Cytochalasin B the mandatory selection when dual cytoskeletal and metabolic inhibition is required.

| Evidence Dimension | GLUT1 Inhibition (IC50) |

| Target Compound Data | 0.11 μM (Cytochalasin B) |

| Comparator Or Baseline | No inhibition (Cytochalasin D) |

| Quantified Difference | Absolute functional divergence; CB is a potent GLUT1 inhibitor while CD is inactive. |

| Conditions | In vitro glucose transport assay, human GLUT1 |

Buyers must procure Cytochalasin B rather than Cytochalasin D for any assay where blocking glycolysis or glucose uptake is an intended variable alongside or independent of actin disruption.

Differentiated Actin Barbed-End Capping Affinity for Reversible Disruption

While both Cytochalasins cap the barbed ends of actin filaments, their binding affinities dictate their use cases. Cytochalasin D binds to actin with a high affinity (Kd ~2-4 nM), whereas Cytochalasin B binds with an approximately 10-fold lower affinity [1]. This lower affinity allows Cytochalasin B to act as a more readily reversible inhibitor during transient live-cell imaging and wash-out experiments compared to the more tightly binding Cytochalasin D.

| Evidence Dimension | Actin binding affinity (Kd) |

| Target Compound Data | Low micromolar range (Cytochalasin B) |

| Comparator Or Baseline | ~2-4 nM (Cytochalasin D) |

| Quantified Difference | ~10-fold lower affinity for Cytochalasin B |

| Conditions | In vitro actin polymerization kinetics |

The lower affinity and higher reversibility of Cytochalasin B make it the preferred choice for transient cytoskeletal disruption protocols where cell recovery is necessary post-washout.

Standardized Efficacy in Oocyte Enucleation and SCNT

In mammalian cloning and SCNT, Cytochalasin B is the benchmark reagent for preventing oocyte lysis during mechanical enucleation. Standard protocols utilize 5.0 to 7.5 μg/mL of Cytochalasin B to relax the cortical actin cytoskeleton, allowing the extrusion of the polar body and metaphase chromosomes without rupturing the plasma membrane [1]. While Cytochalasin D can also inhibit polar body extrusion, Cytochalasin B remains the universally validated standard for maintaining cytoplast viability and ensuring reproducible blastocyst development rates in core facility workflows.

| Evidence Dimension | Working concentration for SCNT enucleation |

| Target Compound Data | 5.0 - 7.5 μg/mL (Cytochalasin B) |

| Comparator Or Baseline | Mechanical enucleation without cytoskeletal relaxants |

| Quantified Difference | Drastic reduction in oocyte lysis and significant improvement in viable cytoplast yield. |

| Conditions | Mammalian oocyte micromanipulation (SCNT) |

Procurement for reproductive biology and cloning facilities relies on Cytochalasin B to guarantee high-yield, reproducible enucleation without the unpredictable toxicity profiles of unvalidated analogs.

Somatic Cell Nuclear Transfer (SCNT) and Cytoplast Generation

Cytochalasin B is the industry-standard reagent for relaxing the cortical actin network during the mechanical enucleation of mammalian oocytes. Its use at 5.0-7.5 μg/mL prevents plasma membrane rupture, ensuring the generation of viable cytoplasts for cloning and transgenic animal production [1].

Dual Metabolic and Cytoskeletal Mechanotransduction Assays

Because Cytochalasin B uniquely inhibits both actin polymerization and GLUT1-mediated glucose transport (IC50 ~0.11 μM), it is the optimal choice for studies investigating the intersection of cellular mechanics and glycolysis, such as cancer cell mechanometabolism and tumor microenvironment adaptation [2].

Reversible Live-Cell Actin Disruption

Due to its ~10-fold lower binding affinity compared to Cytochalasin D, Cytochalasin B is highly suitable for transient, reversible disruption of the actin cytoskeleton in live-cell imaging and cell migration assays where complete cellular recovery is required post-washout [3].

References

- [1] Sugimura S et al. Effect of cytochalasins B and D on the developmental competence of somatic cell nuclear transfer embryos in miniature pigs. Zygote 16(2), 153-159 (2008).

- [2] Kapoor K, et al. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides. PNAS 113(17), 4711-4716 (2016).

- [3] Goddette DW, Frieden C. The kinetics of cytochalasin D binding to monomeric actin. J Biol Chem 261, 15970-15973 (1986).

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H361 (97.78%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: CYTOCHALASIN B & COLCHICINE DECREASED THE NUMBER OF MOTILE CELLS WHEN ADDED TO YOSHIDA SARCOMA CELLS AT 5 & 0.4 MUG/ML, RESPECTIVELY. CYTOCHALASIN B ALSO DECREASED THE MOTILITY OF THE CELLS & DOSE-DEPENDENTLY INHIBITED THEIR GROWTH.

EXPTL USE: IN CULTURED IRC 741 RAT LEUKEMIA CELLS, CYTOCHALASIN B (1.5-4 MUG/ML) CAUSED DOSE-DEPENDENT BINUCLEATION & INHIBITION OF THE NORMAL INCREASE IN CELL NUMBER. IN CELLS ENTERING DIVISION AFTER EXPOSURE TO CYTOCHALASIN B FOR UP TO 24 HR, FURROWING WAS COMPLETELY INHIBITED IN A DOSE-DEPENDENT PROPORTION OF CELLS.

Mechanism of Action

THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE. IT SHOULD BE NOTED THAT THE EFFECT OF CYTOCHALASIN B ON NORMAL & TRANSFORMED CELLS DIFFERS; THE LATTER BECOME MORE HIGHLY MULTINUCLEATED THAN NORMAL CELLS.

THE INFLUENCE OF CYTOCHALASIN B & E ON INTESTINAL DIGESTION OF MALTOSE & SUCROSE, & THEIR DIGESTION PRODUCTS AS GLUCOSE & FRUCTOSE WAS INVESTIGATED IN THE MOUSE IN VITRO. NEITHER DIGESTION OF MALTOSE OR SUCROSE NOR ACTIVITIES OF MALTASE OR SUCRASE IN EVERTED SACS OF MOUSE JEJUNUM WAS AFFECTED BY CYTOCHALASIN B OR E AT 5.0 & 10.0 MUG/ML AFTER 60 MIN INCUBATION. HOWEVER, ABSORPTION OF GLUCOSE DERIVED FROM MALTOSE OR SUCROSE DIGESTION WAS INHIBITED BY 68.5 & 65.9% DUE TO CYTOCHALASIN E (5.0 MUG/ML) & BY 29.5 & 13.1% DUE TO CYTOCHALASIN B AT THE SAME CONCN. CYTOCHALASINS B & E SEEMED TO STIMULATE ABSORPTION OF FRUCTOSE DERIVED FROM SUCROSE DIGESTION IN MOUSE JEJUNUM.

THE INHIBITORY EFFECT OF CYTOCHALASIN E ON GALACTOSE ABSORPTION IN EVERTED SACS OF MOUSE JEJUNUM WAS STUDIED. CYTOCHALASIN B HAD THE HIGHEST POTENCY ON THE INHIBITION OF GALACTOSE ABSORPTION WHEN IT WAS ADDED IN THE MUCOSAL SOLN FOLLOWED BY CYTOCHALASIN E, A, C, & D, RESPECTIVELY.

For more Mechanism of Action (Complete) data for CYTOCHALASIN B (14 total), please visit the HSDB record page.

Pictograms

Acute Toxic;Health Hazard

Other CAS

Metabolism Metabolites

THE FORMATION OF CYTOCHALASIN B (PHOMIN) BY AN ENZYMATIC BAYER-VILLIGER TYPE OXYGEN INSERTION WAS PROVED BY A DIRECT CONVERSION OF LABELLED DEOXAPHOMIN BY PHOMA SPECIES.

Wikipedia

Use Classification

Methods of Manufacturing

CYTOCHALASIN B WAS RECENTLY ISOLATED FROM PHOMA EXIGUA...

General Manufacturing Information

THE CYTOCHALASINS GENERALLY CAN BE DESCRIBED AS A PHENYLALANINE OR TRYPTOPHAN MOIETY LINKED TO PERHYDROISOINDOLE MOIETY WHICH IS IN TURN LINKED TO A C16-C18 POLYKETIDE RING SYSTEM CONTAINING A CARBOCYCLIC (CYTOCHALASIN C), A LACTONE (CYTOCHALASIN A), OR A CYCLIC CARBONATE (CYTOCHALASIN E) MOIETY. /CYTOCHALASINS/

Analytic Laboratory Methods

Interactions

CYTOCHALASIN B WAS UNABLE TO TRANSFORM 3T3-LIKE TUMOR CELLS, BUT DID INCREASE 8-40 FOLD THE FREQUENCY OF CELL TRANSFORMATION BY POLYOMA VIRUS.

THE PINOCYTOTIC ACTIVITY, INDUCED BY CONCANAVALIN A IN AMOEBA PROTEUS, IS GREATLY INTENSIFIED BY CYTOCHALASIN B.

CYTOCHALASIN B INHIBITED THE ELONGATION OF WHEAT COLEOPTILE SEGMENTS IN INDOLE-3-ACETIC ACID & OF MAIZE ROOTS, WITH THE ONLY ULTRASTRUCTURAL CHANGES BEING THE ACCUMULATION OF SECRETORY VESICLES. CYTOCHALASIN B APPARENTLY BLOCKED ELONGATION GROWTH BY INHIBITING VESICLE TRANSPORT & SECRETION OF CELL WALL COMPONENTS.

Dates

Explore Compound Types